molecular formula C17H16ClF2NO4S2 B2681319 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1448044-63-0

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2681319
CAS No.: 1448044-63-0
M. Wt: 435.88
InChI Key: MPQNUFYBMJDSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a synthetic organic compound characterized by the presence of sulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 4-fluorobenzenesulfonyl chloride.

    Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with sulfonyl chloride under basic conditions to form an intermediate sulfonamide.

    Cyclization: The intermediate is then subjected to cyclization with piperidine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: The compound is used in biological studies to understand its interaction with various enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.

    Pathways Involved: It modulates various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-chlorophenyl)sulfonyl)piperidine
  • 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-methylphenyl)sulfonyl)piperidine

Uniqueness

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, featuring multiple fluorine and chlorine substituents, suggests enhanced reactivity and selectivity in biological systems.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H14ClF2N2O2SC_{15}H_{14}ClF_2N_2O_2S. The presence of sulfonyl groups contributes to its solubility and interaction with biological targets.

PropertyValue
Molecular Weight358.80 g/mol
Density1.5 g/cm³
Melting PointNot specified
Boiling PointNot specified

Research indicates that sulfonamide derivatives, including this compound, may exert their biological effects through the inhibition of specific enzymes or pathways. For example, sulfonamides are known to inhibit carbonic anhydrases, which play a crucial role in various physiological processes.

Antimicrobial Activity

In vitro studies have demonstrated that related sulfonamide compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.22 μg/mL for the most active derivatives .

Anticancer Potential

Sulfonamide derivatives have also been investigated for their anticancer properties. A study focused on the antiproliferative effects of various sulfonamide compounds on cancer cell lines, revealing that certain derivatives could inhibit cell growth effectively with IC50 values ranging from 0.15 to 0.24 μM . The mechanism often involves modulation of signaling pathways critical for cancer cell survival.

Case Studies

  • Antimicrobial Efficacy : A comprehensive study assessed the activity of several pyrazole derivatives against bacterial strains. Among them, compounds structurally similar to our target compound showed promising results in inhibiting biofilm formation and bacterial growth .
  • Cancer Cell Inhibition : Another investigation into the structure-activity relationship (SAR) of sulfonamide derivatives highlighted that modifications to the piperidine ring significantly affected their potency against cancer cells. The study provided insights into how specific substitutions could enhance efficacy against tumor cells .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2NO4S2/c18-16-11-15(5-6-17(16)20)27(24,25)21-9-7-14(8-10-21)26(22,23)13-3-1-12(19)2-4-13/h1-6,11,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQNUFYBMJDSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.